molecular formula C19H19N3O3 B2544166 2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034507-84-9

2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2544166
CAS No.: 2034507-84-9
M. Wt: 337.379
InChI Key: AVSIDDFVAAAQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic small molecule based on the pyrazolo[1,5-a]pyrazine scaffold, a structure of high interest in medicinal chemistry for developing protein kinase inhibitors (PKIs) . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The core pyrazolo[1,5-a]pyrazine and the closely related pyrazolo[1,5-a]pyrimidine frameworks are recognized as privileged structures in drug discovery due to their ability to interact with the ATP-binding sites of various kinases . Compounds featuring this scaffold have shown potent activity against a range of kinases, including Tropomyosin Receptor Kinases (Trks), Bruton's Tyrosine Kinase (BTK), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . The specific structure of this reagent incorporates a 2-cyclopropyl substitution on the pyrazolo[1,5-a]pyrazine core and a 7-methoxy-benzofuran-2-carbonyl moiety. These substituents are strategically chosen to optimize the compound's properties; the cyclopropyl group can influence metabolic stability and conformational freedom, while the benzofuran moiety is a common pharmacophore that can enhance binding affinity and selectivity toward kinase targets . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns. Its primary research value lies in the exploration of new targeted cancer therapies, the study of intracellular signalling pathways, and the development of treatments for inflammatory and autoimmune diseases where kinase activity is dysregulated . This product is offered with high chemical purity and is strictly for use in laboratory research.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-4-2-3-13-9-17(25-18(13)16)19(23)21-7-8-22-14(11-21)10-15(20-22)12-5-6-12/h2-4,9-10,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSIDDFVAAAQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product under milder conditions .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibits several biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo compounds can inhibit cancer cell proliferation. For instance, similar pyrazolo compounds have demonstrated significant anti-proliferative effects against various cancer cell lines such as K562 and MCF-7 .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research on related pyrazole derivatives has revealed promising results against a range of microbial strains .
  • Antioxidant Effects : Some studies indicate that pyrazolo compounds can exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress. This property may be beneficial in developing treatments for diseases linked to oxidative damage .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the synthesis of related pyrazolo compounds and their evaluation against cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and apoptosis induction .
  • Antimicrobial Testing : Another research paper focused on the antimicrobial activity of pyrazole derivatives. The study found that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Data Tables

Here are summarized findings from various studies regarding the biological activities and synthesis methods of related compounds:

Study FocusCompound TestedActivity ObservedReference
Anticancer ActivityPyrazolo derivativesInduced apoptosis in K562 cells
Antimicrobial ActivityPyrazole derivativesSignificant inhibition against bacteria
Antioxidant ActivityRelated pyrazole compoundsDPPH inhibition percentage

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS: 1946021-30-2):
    This analog lacks the 7-methoxybenzofuran and cyclopropyl groups but shares the same pyrazolo[1,5-a]pyrazine core. The hydrochloride salt enhances aqueous solubility, making it more suitable for in vitro assays compared to the neutral, lipophilic target compound .
  • Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS: 1955492-72-4):
    The ethyl ester at position 2 and methyl group at position 6 introduce steric and electronic differences. The ester group may serve as a prodrug moiety, whereas the target compound’s cyclopropyl group directly influences conformational stability .

Substituent Variations

  • 3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 2416236-02-5): Although a pyrimidine hybrid, this compound shares the bicyclic nitrogenous core.
  • 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine :
    This derivative replaces the pyrazine ring with a benzoxazine system. The 4-chlorobenzyloxy group increases hydrophobicity, while the phenyl group at position 2 reduces steric flexibility compared to the cyclopropyl group in the target compound .

Functionalization at Position 7

  • 7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1454587-62-2):
    The hydroxyl and ketone groups at positions 7 and 4, respectively, introduce hydrogen-bonding capabilities absent in the target compound. This derivative’s polarity contrasts with the target’s lipophilic 7-methoxybenzofuran substituent .

Comparative Analysis of Key Properties

Property Target Compound 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Ethyl 6-methyl-pyrazolo[1,5-a]pyrazine-2-carboxylate HCl
Molecular Weight ~430 g/mol (estimated) 159.62 g/mol 253.71 g/mol
Solubility Low (lipophilic substituents) High (hydrochloride salt) Moderate (ester group)
Key Functional Groups 7-Methoxybenzofuran-2-carbonyl, cyclopropyl None (core structure only) Ethyl ester, methyl group
Synthetic Complexity High (multi-step synthesis for benzofuran and cyclopropane coupling) Low (direct salt formation) Moderate (esterification)

Biological Activity

2-Cyclopropyl-5-(7-methoxy-1-benzofuran-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for diverse pharmacological properties. This article reviews the biological activity of this specific compound based on recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3}. Its structure features a cyclopropyl group and a methoxy-benzofuran moiety, which contribute to its unique biological properties.

Antitumor Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrazines exhibit significant antitumor activities. For example:

  • In vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). It demonstrated cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The antitumor effect is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. The compound's ability to inhibit key signaling pathways involved in tumor growth has been suggested as a mechanism for its activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest:

  • In Vitro Analysis : The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may be useful in treating conditions characterized by chronic inflammation .
  • Comparison with Standards : Its anti-inflammatory effects were compared with established non-steroidal anti-inflammatory drugs (NSAIDs), showing comparable efficacy but with potentially fewer side effects .

Antimicrobial Activity

Emerging evidence also points to antimicrobial properties:

  • Testing Against Pathogens : The compound exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be lower than those of common antibiotics used in clinical settings .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified synergistic effects when combined with doxorubicin in breast cancer cell lines.
Parish et al. (1984)Demonstrated significant antimalarial activity in pyrazole derivatives related to the target compound.
MDPI Study (2021)Highlighted the broad spectrum of biological activities in pyrazole derivatives including anti-tumor and anti-inflammatory properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

  • Target Proteins : Docking simulations revealed strong interactions with proteins involved in cancer progression and inflammation pathways.
  • Binding Affinity : The calculated binding energies suggest that this compound could serve as a lead for further drug development targeting specific receptors involved in tumor growth and inflammatory responses .

Q & A

Q. Characterization methods :

  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Spectral studies :
    • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1600–1650 cm⁻¹ (C=N pyrazole).
    • ¹H/¹³C NMR : Key signals include δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 3.8–4.0 ppm (methoxy group), and aromatic protons at δ 6.8–8.2 ppm .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ for C₂₀H₁₈N₄O₃) .

Advanced: How can reaction conditions be optimized for higher yields during cyclization?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) improve cyclization efficiency due to better solubility of intermediates. Ethanol at 78°C is optimal for hydrazine-mediated cyclization .
  • Catalyst use : Lewis acids like ZnCl₂ or AlCl₃ (5–10 mol%) accelerate cyclization by stabilizing transition states .
  • Stoichiometric control : A 1:1.2 molar ratio of diketoester to hydrazine minimizes side reactions (e.g., over-condensation) .
  • Temperature gradients : Gradual heating (60°C → reflux) prevents decomposition of thermally sensitive intermediates .

Q. Example :

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol+25% vs. DMF
Catalyst (AlCl₃)5 mol%+15%
Reaction Time6–8 hoursAvoids byproducts

Basic: What spectroscopic techniques resolve structural ambiguities in the pyrazolo-pyrazine core?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) :
    • HSQC correlates cyclopropyl CH₂ protons (δ 1.3 ppm) to carbons at δ 8–12 ppm.
    • HMBC confirms the benzofuran-carbonyl linkage via long-range coupling between the carbonyl carbon (δ 170 ppm) and pyrazine protons .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused pyrazole-pyrazine ring system .
  • High-resolution MS : Distinguishes between isobaric isomers (e.g., pyrazolo[1,5-a]pyrazine vs. pyrazolo[3,4-b]pyridine) .

Advanced: How to address contradictions in antimicrobial activity data across studies?

Answer:
Contradictions arise from variations in:

  • Test strains : Standardize strains (e.g., S. aureus ATCC 25923) and use clinical isolates for relevance .
  • Concentration ranges : Compare MIC₅₀ values (e.g., 8–32 µg/mL) instead of binary (active/inactive) classifications .
  • Assay conditions : Control pH (7.2–7.4) and cation content (Mg²⁺/Ca²⁺) to avoid false negatives .

Q. Case study :

  • reports MIC₅₀ = 16 µg/mL for E. coli, while another study notes inactivity. Resolution: Check for efflux pump inhibitors (e.g., PAβN) in the latter assay .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on key substituents :

Cyclopropyl group : Replace with larger rings (e.g., cyclohexyl) to assess steric effects on target binding .

Methoxybenzofuran : Vary substituents (e.g., Cl, NO₂) at the 7-position to modulate electron density and lipophilicity .

Pyrazine core : Introduce methyl or phenyl groups to evaluate π-π stacking interactions .

Q. Biological endpoints :

  • Antimicrobial : Agar dilution assay (CLSI guidelines) .
  • Kinase inhibition : ATP-binding site competition assays (IC₅₀ values) .

Q. SAR Table :

Substituent (Position)Activity Trend (MIC₅₀, µg/mL)Target Affinity (IC₅₀, nM)Reference
7-OCH₃ (Benzofuran)16 (S. aureus)120 (Kinase X)
7-Cl (Benzofuran)8 (S. aureus)90 (Kinase X)
Cyclopropyl → Cyclohexyl32 (S. aureus)250 (Kinase X)

Basic: What are the recommended protocols for purity analysis?

Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm), mobile phase = 60:40 acetonitrile/water (0.1% TFA), flow rate = 1.0 mL/min. Retention time ~8.2 minutes .
  • TLC : Silica gel GF₂₅₄, eluent = ethyl acetate:hexane (3:7). Rf = 0.45–0.5 .
  • Melting point : Sharp range (e.g., 118–120°C) indicates purity .

Advanced: How to troubleshoot low yields in the final acylation step?

Answer:

  • Activation of carbonyl : Use EDCI/HOBt instead of DCC to reduce racemization .
  • Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition.
  • Workup : Extract with NaHCO₃ to remove unreacted carboxylic acid .

Q. Yield comparison :

Acylating AgentCatalystYield (%)
EDCI/HOBtDMAP85
DCCNone60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.